(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of an ethoxyphenyl group and a methylpropanamide moiety, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride typically involves several steps, including the formation of the ethoxyphenyl group and the subsequent attachment of the amino and methylpropanamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethoxyphenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst usage.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-3-(4-methoxyphenyl)-N-methylpropanamidehydrochloride
- (2R)-2-amino-3-(4-ethoxyphenyl)-N-ethylpropanamidehydrochloride
Uniqueness
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride stands out due to its specific ethoxyphenyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H19ClN2O2 |
---|---|
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(15)14-2;/h4-7,11H,3,8,13H2,1-2H3,(H,14,15);1H/t11-;/m1./s1 |
InChI-Schlüssel |
NWGOCPCNLAGCLN-RFVHGSKJSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)NC)N.Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.